(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical (NLO) Applications
One study explored the significance of pyrimidine derivatives for nonlinear optics (NLO), highlighting their promising applications in medicine and NLO fields due to the pyrimidine ring's widespread distribution in nature and its importance as a pharmacophore. The study conducted a comparative NLO study on phenyl pyrimidine derivatives, demonstrating their considerable NLO character, especially recommended for optoelectronic hi-tech applications (Hussain et al., 2020).
Antimicrobial Agents
Another research area involves the synthesis and evaluation of pyrrole derivatives for their antimicrobial activities. For example, novel pyrrole-3-carboxylate derivatives have shown significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure, indicating potential as templates for the synthesis of new antimicrobial agents (Hublikar et al., 2019).
Organotin(IV) Complexes and Antimicrobial Activity
Organotin(IV) complexes derived from related structures have been synthesized and characterized, showing better antibacterial activities and potential as drugs. This suggests applications in developing antimicrobial agents based on organometallic chemistry (Singh et al., 2016).
Material Science Applications
Studies on polyimides derived from pyridine-containing monomers, including those related to the pyrrolidinyl moiety, reveal applications in creating materials with good thermal stability, optical transparency, and mechanical properties. These materials are valuable for electronic and optoelectronic devices, showcasing the versatility of pyrimidine and pyrrolidinyl derivatives in material science (Wang et al., 2006).
Mechanism of Action
Target of Action
It is known that 2-aminopyrimidine derivatives, which are structurally similar to this compound, have shown activity against organisms causing diseases like sleeping sickness and malaria
Mode of Action
It is known that 2-aminopyrimidine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This compound, being a derivative of 2-aminopyrimidine, might exhibit a similar mode of action.
Biochemical Pathways
It is known that 2-aminopyrimidine derivatives can interfere with the life cycle of the targeted organisms, thereby inhibiting their growth and proliferation . This compound might affect similar biochemical pathways.
Result of Action
It is known that 2-aminopyrimidine derivatives can inhibit the growth and proliferation of targeted organisms, thereby exerting their therapeutic effects . This compound might exhibit similar effects.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-11-9-12(2)23-17(22-11)26-13-7-8-24(10-13)16(25)14-5-3-4-6-15(14)27-18(19,20)21/h3-6,9,13H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBSSKYRWBBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.